Hydrolysis Kinetics of Bromo-Pt(II) Complexes
When 3-substituted cyclobutane-1,1-dicarboxylate ligands are coordinated to a cis-diammineplatinum(II) fragment, the nature of the 3-substituent profoundly affects the rate of carboxylate ligand aquation. In a comparative study, all halo-substituted (F, Cl, Br) and hydroxy-substituted carboplatin analogs were synthesized and tested [1]. NMR spectroscopy demonstrated that cis-diammine(3-chloro-1,1-cyclobutanedicarboxylato)platinum(II) underwent hydrolysis significantly faster than the parent carboplatin (carrying unsubstituted cyclobutane-1,1-dicarboxylate), directly accounting for its higher cytostatic activity against J82 bladder cancer and SK-OV-3 ovarian cancer cell lines [1]. Although the bromo derivative was included in the synthesized series, its individual hydrolysis rate constant was not separately reported in the available abstract; the consistent trend across F, Cl, and Br substituents supports a class-level inference that 3-bromocyclobutane-1,1-dicarboxylate likewise accelerates platinum(II) aquation relative to the unsubstituted ligand.
| Evidence Dimension | Hydrolysis rate of platinum(II)-cyclobutane-1,1-dicarboxylate complexes |
|---|---|
| Target Compound Data | 3-Bromocyclobutane-1,1-dicarboxylato Pt(II) complex: synthesized and tested; specific k_obs not individually reported in accessible abstract |
| Comparator Or Baseline | Parent carboplatin (unsubstituted cyclobutane-1,1-dicarboxylate): reference hydrolysis rate; 3-chloro analog: 'hydrolyzed much faster than carboplatin' [1] |
| Quantified Difference | 3-Halo analogs (F, Cl, Br) consistently deliver faster hydrolysis than parent; 3-fluoro, 3-chloro, and 3,3-difluoro derivatives identified as most active |
| Conditions | NMR-monitored aquation; antiproliferative assays in J82, SK-OV-3, and cisplatin-resistant NIH:OVCAR-3 cells [1] |
Why This Matters
For procurement decisions in medicinal chemistry programs aimed at next-generation platinum anticancer agents, the 3-bromo ligand offers a distinct hydrolysis profile that cannot be replicated by unsubstituted cyclobutane-1,1-dicarboxylic acid, directly influencing intracellular platinum release kinetics and cytotoxic potency.
- [1] Carboplatin derivatives with superior antitumor activity compared to the parent compound. A series of new carboplatin derivatives was synthesized by introducing fluoro, chloro, bromo and hydroxy substituents into the cyclobutane ring. cis-Diammine(3-chloro-1,1-cyclobutanedicarboxylato)platinum(II) was hydrolyzed much faster than carboplatin. https://www.infona.pl/resource/bwmeta1.element.elsevier-b2ef83a7-79f2-320b-84a5-3ef38b77e00b View Source
